molecular formula C13H21NO2 B1330298 1-(Diethylamino)-3-phenoxypropan-2-ol CAS No. 15288-08-1

1-(Diethylamino)-3-phenoxypropan-2-ol

Cat. No.: B1330298
CAS No.: 15288-08-1
M. Wt: 223.31 g/mol
InChI Key: LEHOQQJTXORYMY-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-phenoxypropan-2-ol is a chemical compound of interest in organic and medicinal chemistry research. It serves as a versatile synthetic intermediate. The core structure of a phenoxypropan-2-ol amine is a recognized scaffold in drug discovery. Recent scientific literature highlights that structurally similar compounds, specifically phenoxypropan-2-ol derivatives, have demonstrated significant research potential. For instance, selenylated analogs of this scaffold have shown potent anti-proliferative activity against human cancer cell lines in preclinical studies, inducing G2/M phase cell cycle arrest and apoptosis . This suggests potential research applications for this compound class in developing novel therapeutic agents. As a supplier, we provide this compound strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material according to all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-(diethylamino)-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOQQJTXORYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287383
Record name 1-(diethylamino)-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15288-08-1
Record name NSC50772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(diethylamino)-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Diethylamino)-3-phenoxypropan-2-ol primarily involves nucleophilic substitution reactions starting from epichlorohydrin and diethylamine, followed by the introduction of the phenoxy group. The process can be summarized as follows:

  • Step 1: Formation of amino-chlorohydrin intermediate
    Diethylamine reacts with epichlorohydrin under controlled temperature conditions to form an amino-chlorohydrin intermediate. This reaction typically requires a base such as sodium hydroxide to facilitate nucleophilic substitution.

  • Step 2: Introduction of the phenoxy group
    The phenoxy moiety is introduced via nucleophilic substitution, where the chlorine atom in the intermediate is replaced by the phenoxy group, often using phenol or phenolate salts as nucleophiles.

  • Step 3: Purification
    The crude product is purified by distillation or recrystallization to obtain this compound with high purity.

This synthetic route is favored due to its relatively straightforward steps and the availability of starting materials.

Detailed Synthetic Route and Reaction Conditions

Step Reactants Conditions Notes
1 Epichlorohydrin + Diethylamine Stirring at 0-5°C initially, then room temperature; base (NaOH) present; solvent: ethanol or methanol Formation of amino-chlorohydrin intermediate; controlled temperature prevents side reactions
2 Amino-chlorohydrin + Phenol (or phenolate) Moderate temperature (40-60°C); base to generate phenolate ion; solvent: ethanol or methanol Nucleophilic substitution to introduce phenoxy group
3 Purification Distillation under reduced pressure or recrystallization Ensures high purity and yield

The reaction is typically carried out under moderate temperatures to optimize yield and minimize by-products. The use of solvents like ethanol or methanol aids in dissolving reactants and controlling reaction kinetics.

Industrial Production Considerations

In industrial settings, continuous flow reactors are often employed to enhance reaction control, reproducibility, and scalability. Catalysts may be used to improve reaction rates and selectivity. The process parameters such as temperature, pressure, and reactant ratios are optimized to maximize yield and purity.

Purification steps include:

  • Distillation: To separate the product from unreacted starting materials and side products.
  • Recrystallization: To achieve the desired crystalline form and purity.

These methods ensure consistent product quality suitable for pharmaceutical or chemical industry applications.

Comparative Analysis of Preparation Routes

Preparation Route Advantages Disadvantages Typical Yield
Epichlorohydrin + Diethylamine + Phenol (Nucleophilic substitution) Straightforward, uses readily available reagents, scalable Requires careful temperature control, potential side reactions 80-90%
Alternative routes (e.g., reduction of nitro precursors with methylation) Can provide specific derivatives, useful for related compounds More complex, involves multiple steps and catalysts Variable, often lower than direct substitution

The direct nucleophilic substitution route remains the most efficient and widely used method for synthesizing this compound.

Research Findings and Mechanistic Insights

  • The reaction of diethylamine with epichlorohydrin proceeds via nucleophilic attack on the epoxide ring, forming an amino-chlorohydrin intermediate. This intermediate is key for subsequent substitution with the phenoxy group.

  • The phenoxy substitution is facilitated by the generation of phenolate ions under basic conditions, which act as strong nucleophiles to displace the chlorine atom.

  • Reaction kinetics are influenced by temperature, solvent polarity, and base concentration. Moderate temperatures (around 40-60°C) optimize substitution without promoting side reactions such as polymerization or azetidine ring formation.

  • Industrial processes may employ continuous flow reactors to maintain steady-state conditions, improving yield and reducing reaction times.

Summary Table of Key Reaction Parameters

Parameter Typical Range Effect on Reaction
Temperature 0-5°C (initial), then room temp to 60°C Controls reaction rate and selectivity
Solvent Ethanol, Methanol Solubilizes reactants, influences nucleophilicity
Base Sodium hydroxide or similar Generates phenolate ion, facilitates substitution
Reaction Time 1 hour (initial), up to 14 hours total Ensures complete conversion
Purification Distillation (84-90°C at reduced pressure) Removes impurities, isolates product

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₃H₁₉N₁O₂
Molecular Weight : 221.30 g/mol
CAS Number : 15288-08-1

The compound's structure features a diethylamino group and a phenoxypropanol moiety, which contribute to its reactivity and biological activity.

Pharmaceutical Development

1-(Diethylamino)-3-phenoxypropan-2-ol has been explored for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development.

  • Case Study : A study investigated the compound's effectiveness against cancer cell lines. The results indicated that it could induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .

The compound exhibits various biological activities, including antimicrobial and antioxidant properties.

  • Antimicrobial Activity : Research has shown that this compound can inhibit the growth of certain pathogenic microorganisms. It was found to disrupt microbial cellular processes through the release of volatile organic compounds (VOCs) .
  • Antioxidant Properties : In vitro assays demonstrated that the compound effectively scavenges free radicals, reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications for age-related diseases .

Cosmetic Applications

Due to its skin-compatible properties, this compound is being explored in cosmetic formulations.

  • Formulation Studies : The compound has been incorporated into topical formulations aimed at enhancing skin hydration and improving the overall sensory experience of cosmetic products. Its role as an emulsifier and stabilizer has been highlighted in formulation research .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of microbial cellular processes
AntioxidantScavenging free radicals
Apoptosis InductionInduction of cell death in cancer cells

Table 2: Potential Applications in Various Fields

FieldApplicationNotes
PharmaceuticalsAnticancer agentInduces apoptosis in tumor cells
BiologyAntimicrobial agentEffective against specific pathogens
CosmeticsSkin care formulationsEnhances hydration and sensory properties

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-phenoxypropan-2-ol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates the G-protein coupled receptor signaling pathway, leading to the activation of adenylate cyclase. This results in an increase in cyclic adenosine monophosphate (cAMP) levels, which subsequently activates protein kinase A (PKA). The activation of PKA leads to various cellular responses, including smooth muscle relaxation and increased heart rate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in amino substituents (ethyl, isopropyl) or aromatic groups (phenoxy vs. naphthoxy). These variations significantly influence physicochemical properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Physical State Boiling Point (°C) Key Structural Features
1-(Diethylamino)-3-phenoxypropan-2-ol 15288-08-1 C₁₃H₂₁NO₂ 223.3 Not Available Not Available Diethylamino + phenoxy
1-(Ethylamino)-3-phenoxypropan-2-ol 58461-93-1 C₁₁H₁₇NO₂ 195.3 Not Available Not Available Monoethylamino + phenoxy
1-(Isopropylamino)-3-phenoxypropan-2-ol 525-66-6 C₁₂H₁₉NO₂ 209.3 Not Available Not Available Isopropylamino + phenoxy
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 39067-45-3 C₉H₂₁NO 159.27 Clear liquid 226.6 Diethylamino + dimethyl backbone
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol 4662-18-4 C₁₇H₂₃NO₂ 273.4 Not Available Not Available Diethylamino + naphthoxy
  • Molar Mass and Polarity: The naphthoxy analog (CAS 4662-18-4) has a higher molar mass (273.4 g/mol) due to the bulky naphthalene ring, increasing lipophilicity compared to the phenoxy derivative .
  • Boiling Point : The dimethyl-substituted compound (CAS 39067-45-3) exhibits a boiling point of 226.6°C , attributed to hydrogen bonding and molecular symmetry .

Basicity and Electrochemical Behavior

  • Basicity: In anthraquinone derivatives (), the diethylamino group enhances basicity compared to ethylamino or unsubstituted amino groups. This trend may extend to this compound, influencing its solubility and reactivity .
  • Electrochemical Stability: Diethylamino-substituted compounds are prone to interactions with water during electroreduction (ECE mechanism), complicating redox behavior compared to simpler EE mechanisms in ethylamino analogs .

Biological Activity

1-(Diethylamino)-3-phenoxypropan-2-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique structure, which includes a diethylamino group and a phenoxypropanol moiety. This configuration contributes to its pharmacological properties, influencing its interaction with various biological targets.

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems and ion channels. It has been shown to interact with:

  • Chloride channels : Influencing neuronal excitability and potentially providing anticonvulsant effects.
  • Voltage-gated potassium channels (KV10.1) : This interaction is significant due to the role of KV10.1 in cancer cell proliferation, making it a target for anticancer therapies.

Anticonvulsant Activity

Research indicates that this compound demonstrates anticonvulsant properties. In a study assessing its efficacy in preventing seizures, the compound showed protective effects in various seizure models, including:

  • Maximal Electroshock (MES) Test : The compound provided significant protection against induced seizures.
  • Pentylenetetrazole (PTZ) Test : It also demonstrated efficacy in this model, suggesting its potential as an anticonvulsant agent .

Anticancer Potential

The compound's interaction with KV10.1 channels suggests a potential role in cancer treatment. Studies have shown that inhibition of KV10.1 can reduce tumor growth in various cancer cell lines, including breast and pancreatic cancers. The selectivity towards cancer cells while sparing normal cells is a critical aspect of its therapeutic profile .

Data Table: Biological Activity Summary

Activity TypeModel UsedEfficacy ObservedReference
AnticonvulsantMES TestSignificant protection
AnticonvulsantPTZ TestSignificant protection
AnticancerMCF-7 Cell LineInhibition of growth
AnticancerPanc-1 Cell LineHigher potency inhibition

Case Study 1: Anticonvulsant Efficacy

In a controlled study, this compound was administered to rats subjected to induced seizures. The results indicated a dose-dependent reduction in seizure frequency and severity, highlighting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Cancer Cell Proliferation

Another study focused on the compound's effect on KV10.1 expressing cancer cells. Results showed that treatment with this compound led to significant reductions in cell viability and proliferation rates compared to untreated controls, suggesting its utility as an anticancer drug candidate.

Q & A

Q. What are the critical safety protocols for handling 1-(Diethylamino)-3-phenoxypropan-2-ol in laboratory settings?

Methodological Answer:

  • Respiratory Protection : Use NIOSH/MSHA or EN 149-approved respirators to avoid inhalation of vapors.
  • Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and OSHA-compliant goggles.
  • First Aid : For inhalation, move to fresh air and administer artificial respiration if breathing is irregular. Symptomatic treatment is recommended under medical supervision .
  • Storage : Store in a cool, ventilated area away from ignition sources (flash point: 73.9°C) .

Q. How can researchers determine the purity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column and UV detection at 254 nm, referencing retention times against certified standards.
  • Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., diethylamino group protons at δ 1.0–1.2 ppm) and FT-IR (O-H stretch ~3300 cm1^{-1}) .

Q. What are the key physical properties influencing experimental design with this compound?

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

  • Perform Differential Scanning Calorimetry (DSC) under inert atmospheres to assess decomposition profiles.
  • Cross-validate with TGA-MS to identify volatile degradation products (e.g., diethylamine fragments).
  • Note: Variability may arise from impurities or moisture content; use Karl Fischer titration for water quantification .

Q. What synthetic strategies optimize yield in the preparation of this compound derivatives?

Methodological Answer:

  • Epoxide Ring-Opening : React phenoxy epoxides with diethylamine in anhydrous THF at 0–5°C to minimize side reactions.
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during functionalization .

Q. What analytical approaches are suitable for studying its adsorption on indoor surfaces in environmental chemistry?

Methodological Answer:

  • Microspectroscopic Imaging : Use AFM-IR to map adsorption sites on silica or polymer surfaces.
  • Kinetic Studies : Monitor adsorption rates via quartz crystal microbalance (QCM) under controlled humidity .

Q. How does the diethylamino group influence receptor binding in pharmacological studies?

Methodological Answer:

  • Molecular Docking : Compare binding affinities of the compound (with/without diethylamino) to β-adrenergic receptors using AutoDock Vina.
  • SAR Analysis : Synthesize analogs with dimethylamino or pyrrolidino groups to assess steric/electronic effects .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity data for the hydroxyl group in this compound?

Methodological Answer:

  • pH-Dependent Reactivity : The hydroxyl group’s nucleophilicity varies with solvent polarity and pH. Conduct reactions in buffered media (e.g., pH 7.4 PBS) for consistency.
  • Steric Hindrance : Diethylamino and phenoxy groups may restrict access to the hydroxyl site; use bulky electrophiles (e.g., mesyl chloride) to probe reactivity .

Experimental Design Considerations

Q. What precautions are necessary when designing catalytic reactions involving this compound?

Methodological Answer:

  • Catalyst Selection : Avoid Pd/C in hydrogenation (risk of diethylamino group reduction); opt for Ru-based catalysts.
  • Inert Atmosphere : Use Schlenk lines for moisture-sensitive reactions due to the compound’s hygroscopicity .

Q. How can researchers mitigate batch-to-batch variability in biological assays?

Methodological Answer:

  • QC Protocols : Implement LC-MS purity checks (>98%) and NMR lot verification.
  • Positive Controls : Include reference compounds (e.g., propranolol derivatives) to normalize assay results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Diethylamino)-3-phenoxypropan-2-ol
Reactant of Route 2
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1-(Diethylamino)-3-phenoxypropan-2-ol

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